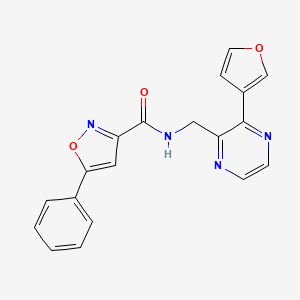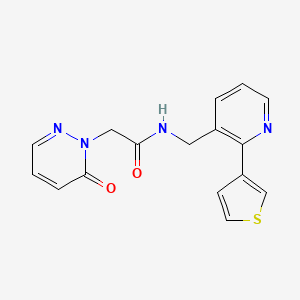
2-cyano-N-(2-methylcyclohexyl)-5-(2-nitrophenyl)penta-2,4-dienamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-N-(2-methylcyclohexyl)-5-(2-nitrophenyl)penta-2,4-dienamide is a chemical compound that belongs to the class of penta-2,4-dienamides. It has been studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.
Mecanismo De Acción
The mechanism of action of 2-cyano-N-(2-methylcyclohexyl)-5-(2-nitrophenyl)penta-2,4-dienamide involves its interaction with the active site of certain enzymes, leading to inhibition of their activity. It has been proposed that the compound binds to the active site of acetylcholinesterase and butyrylcholinesterase through hydrogen bonding and hydrophobic interactions, thereby preventing the breakdown of acetylcholine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-cyano-N-(2-methylcyclohexyl)-5-(2-nitrophenyl)penta-2,4-dienamide are related to its inhibitory effects on certain enzymes. Inhibition of acetylcholinesterase and butyrylcholinesterase leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission. This can have beneficial effects on cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-cyano-N-(2-methylcyclohexyl)-5-(2-nitrophenyl)penta-2,4-dienamide in lab experiments is its potential as a treatment for Alzheimer's disease. Its inhibitory effects on acetylcholinesterase and butyrylcholinesterase make it a potential candidate for the development of new drugs for this condition. However, one limitation is that further research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 2-cyano-N-(2-methylcyclohexyl)-5-(2-nitrophenyl)penta-2,4-dienamide. One direction is to investigate its potential as a treatment for other neurological disorders, such as Parkinson's disease and Huntington's disease. Another direction is to explore its potential as a pesticide, as it has been shown to have insecticidal activity. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, which can inform the development of new drugs based on this compound.
In conclusion, 2-cyano-N-(2-methylcyclohexyl)-5-(2-nitrophenyl)penta-2,4-dienamide is a chemical compound with potential applications in scientific research, particularly in the field of biochemistry and physiology. Its inhibitory effects on certain enzymes make it a potential candidate for the treatment of Alzheimer's disease and other neurological disorders. Further research is needed to fully understand its mechanism of action and potential side effects, which can inform the development of new drugs based on this compound.
Métodos De Síntesis
The synthesis of 2-cyano-N-(2-methylcyclohexyl)-5-(2-nitrophenyl)penta-2,4-dienamide involves the reaction of 2-methylcyclohexanone with malononitrile and 2-nitrobenzaldehyde in the presence of sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to form the desired product.
Aplicaciones Científicas De Investigación
2-cyano-N-(2-methylcyclohexyl)-5-(2-nitrophenyl)penta-2,4-dienamide has been studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology. It has been shown to exhibit inhibitory effects on certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. This makes it a potential candidate for the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
2-cyano-N-(2-methylcyclohexyl)-5-(2-nitrophenyl)penta-2,4-dienamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-14-7-2-4-11-17(14)21-19(23)16(13-20)10-6-9-15-8-3-5-12-18(15)22(24)25/h3,5-6,8-10,12,14,17H,2,4,7,11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWPPOCLJNFCOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C(=CC=CC2=CC=CC=C2[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(2-methylcyclohexyl)-5-(2-nitrophenyl)penta-2,4-dienamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2483939.png)


![4,6-Dimethyl-2-{[3-(trifluoromethyl)benzyl]oxy}nicotinonitrile](/img/structure/B2483945.png)


![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide](/img/structure/B2483948.png)

![N-(2,4-dimethoxyphenyl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2483950.png)
![N-(4-ethylphenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2483953.png)

